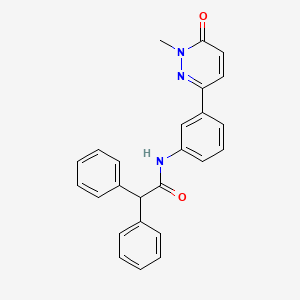

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a chemical entity that appears to be related to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been reported in the literature. For instance, a convenient precursor for the synthesis of various pyridazine and pyrimidine derivatives was described, which could potentially be adapted for the synthesis of the compound . Additionally, an efficient one-pot synthesis method for related pyridazine derivatives starting from amino acid esters and azides has been successfully realized . These methods could provide insights into the possible synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents on the pyridazine ring, such as the 1-methyl-6-oxo group, can significantly influence the chemical behavior and biological activity of these compounds. The molecular structure is often elucidated using spectral data such as FT-IR, 1H-NMR, and mass spectroscopy .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including condensation, cyclization, and chelation with metals. For example, substituted pyrimidines were prepared from the reaction of related compounds with different reagents via initial addition to either the cyano or amino group, followed by cyclization . The compound may also exhibit similar reactivity, allowing for the synthesis of a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, including antibacterial, antifungal, and anticancer properties, has been a subject of interest, with some derivatives showing positive results in preliminary screenings . The specific properties of this compound would need to be determined experimentally, but related studies suggest potential for diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reaction Studies

- N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and related compounds have been synthesized as alternative products in a one-pot cyclocondensation reaction involving N-methyl-2-thiocarbamoylacetamide and other reagents. This showcases the compound's role in the development of new chemical entities (Krauze et al., 2007).

- Synthesis of derivatives like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one from similar compounds illustrates the versatility of these compounds in creating new chemical structures (Shatsauskas et al., 2017).

Antioxidant Activity Analysis

- Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, prepared through a condensation reaction, exhibited significant antioxidant activity, indicating potential therapeutic applications (Gopi & Dhanaraju, 2020).

Anticonvulsant and Muscle Relaxant Activities

- A series of derivatives were synthesized and evaluated for their anticonvulsant and muscle relaxant activities, indicating the potential of these compounds in the development of new therapeutic agents for neurological conditions (Sharma et al., 2013).

Pharmacological Properties

- The discovery and characterization of specific derivatives, such as those acting as histamine H3 receptor inverse agonists, highlight the potential use of these compounds in the treatment of cognitive and attentional disorders (Hudkins et al., 2011).

Anticancer Agent Development

- The design, synthesis, and biological evaluation of novel α-aminophosphonates based quinazolinone moiety as potential anticancer agents demonstrate the compound's utility in cancer research (Awad et al., 2018).

Antimicrobial Activities

- Synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and other related compounds for antimicrobial activities showcase the potential application of these compounds in developing new antimicrobial agents (Sharma et al., 2004).

Cardiotonic Activities

- Research on dihydropyridazinone derivatives as cardiotonics illustrates the role of such compounds in developing treatments for heart-related conditions (Robertson et al., 1986).

Antibacterial Agents

- Studies on the synthesis and antibacterial activity of various derivatives, including 2-hydrazinyl-N-N, diphenyl acetamide, underscore their potential as antibacterial agents (Kumar & Mishra, 2015).

Wirkmechanismus

Target of Action

The primary target of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

The compound competitively inhibits the MAO-B enzyme . By binding to the active site of the enzyme, it prevents the normal substrate, dopamine, from binding, thereby reducing the rate of dopamine degradation .

Biochemical Pathways

The inhibition of MAO-B leads to an increase in the concentration of dopamine in the brain . Dopamine is an inhibitory neurotransmitter that controls the balance of body movements . Therefore, the compound’s action can help alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease .

Result of Action

By inhibiting MAO-B and increasing dopamine levels, this compound can help restore the balance of body movements . This can potentially alleviate the motor problems and mental disabilities associated with conditions like Parkinson’s disease .

Eigenschaften

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-28-23(29)16-15-22(27-28)20-13-8-14-21(17-20)26-25(30)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQOWSNALVLNSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)